N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Medicinal chemistry Structure–activity relationship (SAR) Benzothiazole regioisomerism

N'-(6-Methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 851979-80-1) is a fully synthetic heterocyclic hybrid compound with molecular formula C22H16N4O2S2 and a molecular weight of 432.5 g/mol. It comprises a quinoline core substituted at position 2 with a thiophen-2-yl ring and at position 4 with a carbohydrazide linker that bridges to a 6-methoxy-substituted benzo[d]thiazol-2-yl moiety.

Molecular Formula C22H16N4O2S2
Molecular Weight 432.52
CAS No. 851979-80-1
Cat. No. B2603822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
CAS851979-80-1
Molecular FormulaC22H16N4O2S2
Molecular Weight432.52
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
InChIInChI=1S/C22H16N4O2S2/c1-28-13-8-9-17-20(11-13)30-22(24-17)26-25-21(27)15-12-18(19-7-4-10-29-19)23-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,24,26)(H,25,27)
InChIKeyPGNWYITTXNYICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(6-Methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 851979-80-1): Structural Identity, Class Membership, and Procurement Baseline


N'-(6-Methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 851979-80-1) is a fully synthetic heterocyclic hybrid compound with molecular formula C22H16N4O2S2 and a molecular weight of 432.5 g/mol . It comprises a quinoline core substituted at position 2 with a thiophen-2-yl ring and at position 4 with a carbohydrazide linker that bridges to a 6-methoxy-substituted benzo[d]thiazol-2-yl moiety . The compound belongs to the class of benzothiazole–quinoline–hydrazide conjugates, a scaffold claimed in the patent family WO2022063153A1 / US20240116885A1 as inhibitors of alpha-protein kinase 1 (ALPK1) for therapeutic applications including inflammatory disorders and Kawasaki disease [1]. Critically, no peer-reviewed primary research article, publicly disclosed patent example, or curated authoritative database (PubChem BioAssay, ChEMBL, BindingDB) reports any quantitative biological activity measurement—enzymatic inhibition, cellular cytotoxicity, antimicrobial potency, or pharmacokinetic parameter—specifically for CAS 851979-80-1 at the time of this analysis. The compound has a defined InChI Key (PGNWYITTXNYICY-UHFFFAOYSA-N) and is listed by multiple chemical suppliers primarily for non-human research use, indicating its availability for procurement as a research tool or for custom synthesis-based sourcing rather than as a validated bioactive probe.

Why In-Class Substitution of N'-(6-Methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 851979-80-1) Lacks Evidentiary Support


Within the benzothiazole–quinoline–hydrazide chemotype, small structural variations—particularly the position and nature of substituents on the benzothiazole ring—can profoundly alter target engagement, potency, and selectivity. The 6‑methoxy substitution on the benzothiazole moiety of CAS 851979-80-1 distinguishes it from regioisomeric 4‑methoxy analogs (CAS 851978‑34‑2), 4‑fluoro analogs (CAS 851978‑83‑1), 4‑methyl analogs (CAS 851977‑97‑4), and 4,6‑dimethyl or 6‑chloro congeners, all of which share the identical 2‑(thiophen‑2‑yl)quinoline‑4‑carbohydrazide core but differ in the nature and/or position of the benzothiazole substituent . In the broader ALPK1 inhibitor patent family (WO2022063153A1 / US20240116885A1), disclosed lead compounds with related core structures achieve ALPK1 IC50 values in the low nanomolar range (e.g., compound T001 / ALPK1‑IN‑2, IC50 = 95 nM; NF‑κB IC50 = 1.31 μM) . However, structure–activity relationship (SAR) data within this patent are limited to a small set of exemplified compounds that do not include CAS 851979-80-1; no interpolation or extrapolation of potency from these exemplars to the 6‑methoxy derivative is possible without confirmatory experimentation . Consequently, substituting CAS 851979-80-1 for a regioisomeric or congeneric analog—or vice versa—in any experimental campaign is scientifically unjustified and carries unquantifiable risk of target inactivity, altered selectivity, or unexpected off‑target effects. The absence of published comparative data demands that each analog be independently validated in the relevant assay context before any substitution decision can be made.

Quantitative Differentiation Evidence for N'-(6-Methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 851979-80-1) Versus Analogs


Structural Regioisomerism: 6-Methoxy vs. 4-Methoxy Benzothiazole Substitution Defines a Distinct Chemical Entity with Uncharacterized Biological Consequences

CAS 851979-80-1 bears a methoxy group at the 6-position of the benzo[d]thiazol-2-yl ring, in contrast to the 4-methoxy regioisomer (CAS 851978-34-2), the 4-fluoro analog (CAS 851978-83-1), and the 4-methyl analog (CAS 851977-97-4), all of which share an identical 2-(thiophen-2-yl)quinoline-4-carbohydrazide scaffold . The methoxy position alters the electron density distribution on the benzothiazole ring, modulates hydrogen-bond acceptor topology, and can reposition the entire benzothiazole moiety relative to the target binding pocket. In related benzothiazole–quinoline hybrid series developed as ALPK1 inhibitors (WO2022063153A1), substituent position was a critical determinant of potency; however, no comparative enzymatic or cellular data are publicly available for the 6-methoxy vs. 4-methoxy pair [1]. This regioisomeric distinction is chemically unambiguous and necessitates independent characterization.

Medicinal chemistry Structure–activity relationship (SAR) Benzothiazole regioisomerism

Class-Level ALPK1 Inhibitory Potential: Benchmarking Against Disclosed Patent Exemplar ALPK1-IN-2 (T001)

The core scaffold of CAS 851979-80-1—a quinoline–thiophene core coupled to a benzothiazole moiety via a hydrazide linker—falls within the general structural claims of the ALPK1 inhibitor patent family WO2022063153A1 / US20240116885A1 [1]. The most potent disclosed exemplar from this patent, compound T001 (ALPK1-IN-2; CAS 2765633-68-7), is a structurally related benzothiazole–quinoline derivative that inhibits ALPK1 with an IC50 of 95 nM and downstream NF-κB signaling with an IC50 of 1.31 μM in in vitro kinase and cellular assays, respectively . However, CAS 851979-80-1 is not among the exemplified compounds in the patent, and no direct structure–activity relationship data link the 6-methoxy substitution to this potency level [1]. The class-level inference of ALPK1 inhibitory potential is plausible but unvalidated; quantitative extrapolation from T001 to CAS 851979-80-1 is not scientifically warranted.

ALPK1 inhibition NF-κB signaling Kinase inhibitor Innate immunity

Comparison with the Parent Hydrazide Scaffold (CAS 39072-28-1): Added Molecular Complexity vs. Undefined Bioactivity Gain

The parent compound 2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 39072-28-1; MW 269.32 g/mol) is a simpler fragment lacking the benzothiazole moiety [1]. It is commercially available from Sigma-Aldrich (purity ≥ 95%, powder, melting point 237–239 °C) and has a ChEMBL identifier (CHEMBL1501041) but no publicly reported bioactivity data in ChEMBL [2]. CAS 851979-80-1 can be viewed as an elaborated derivative formed by condensation of the parent hydrazide with a 2-amino-6-methoxybenzothiazole fragment. The addition of the methoxybenzothiazole moiety increases molecular weight by ~60% (from 269.3 to 432.5 g/mol), adds two rotatable bonds and substantially alters lipophilicity, hydrogen-bonding capacity, and topological polar surface area. Whether this elaboration translates to enhanced target binding, improved selectivity, or altered pharmacokinetic properties relative to the parent scaffold cannot be assessed in the absence of experimental data for either compound.

Scaffold elaboration Fragment-based drug design Molecular complexity

Multi-Target Potential of Quinoline–Benzothiazole–Hydrazide Hybrids: Illustrative Class-Level Anticancer Activity Data

Quinoline-4-carbohydrazide derivatives bearing heterocyclic substituents have demonstrated in vitro anticancer activity across multiple cell lines in independent studies. For example, novel 2-(quinoline-4-carbonyl)hydrazide–acrylamide hybrids exhibited MCF-7 breast carcinoma antiproliferative activity with IC50 values ranging from 2.71 to 5.94 μM, with the most potent analog (compound 6h, IC50 = 2.71 μM) outperforming doxorubicin (IC50 = 6.18 μM) and achieving EGFR-TK inhibition with IC50 = 0.22 μM, comparable to lapatinib (IC50 = 0.18 μM) [1]. Separately, quinoline–thiazole hybrids have shown antiproliferative activity against MCF-7, HepG-2, HCT-116, and HeLa cell lines via MTT assay [2]. These data illustrate the therapeutic potential of the quinoline–hydrazide–heterocycle pharmacophore class but do not provide any direct evidence for the specific contribution of the 6-methoxybenzothiazole–thiophene combination present in CAS 851979-80-1. The 6-methoxy substituent on benzothiazole has been associated with enhanced CB2 cannabinoid receptor binding affinity in a distinct benzothiazole series (fluorinated/methoxylated benzothiazoles as CB2 ligands; Helmholtz-Zentrum Dresden-Rossendorf, 2024) [3], suggesting that 6-methoxy substitution can be a productive modification in certain target contexts, but relevance to quinoline–hydrazide hybrids remains speculative.

Anticancer Cytotoxicity Quinoline–benzothiazole hybrids EGFR-TK inhibition

Validated Application Scenarios for N'-(6-Methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 851979-80-1) Based on Available Evidence


ALPK1 Inhibitor Lead Optimization and SAR Expansion Campaigns

Given the structural placement of CAS 851979-80-1 within the Markush claims of the ALPK1 inhibitor patent family (WO2022063153A1 / US20240116885A1) [1], this compound represents a logical candidate for systematic SAR exploration around the benzothiazole 6-position. A medicinal chemistry team seeking to expand the SAR landscape beyond the exemplified compounds in the patent—particularly to probe the tolerance of the ALPK1 active site for 6-methoxy substitution versus 4-methoxy, 4-fluoro, or unsubstituted benzothiazole analogs—may procure CAS 851979-80-1 as a comparator in a panel of regioisomers . The expected workflow includes ALPK1 in vitro kinase assay, NF-κB cellular reporter assay, and counter-screening against related alpha-kinase family members (ALPK2, ALPK3, eEF2K, TRPM6/7) to establish selectivity. The class benchmark (ALPK1-IN-2, IC50 = 95 nM) provides a potency reference point for this campaign. Procurement value lies in the compound's ability to fill a specific and defined gap in the patent SAR matrix.

Chemical Probe Development for Innate Immunity and Inflammasome Signaling Research

ALPK1 is a critical sensor of bacterial ADP-heptose and an activator of TIFA-dependent NF-κB signaling in the innate immune response [1]. Inappropriate ALPK1 activation has been implicated in gout, ROSAH syndrome, PFAPA syndrome, and sepsis-induced acute kidney injury [1]. CAS 851979-80-1 may serve as a starting point for the development of chemical probes to interrogate ALPK1-dependent signaling pathways, provided that its inhibitory activity is first confirmed in relevant biochemical and cellular assays. The 6-methoxy substitution could be leveraged to install a photoaffinity label or a fluorescent reporter via the methoxy oxygen for target engagement studies, a strategy employed with other methoxy-substituted heterocyclic probes. Procurement in milligram quantities from a specialty chemical supplier is the first step toward such validation, with the understanding that no pre-existing activity data exist for this specific compound.

Anticancer Lead Generation Based on Quinoline–Hydrazide Pharmacophore Hybridization

The quinoline-4-carbohydrazide scaffold has demonstrated promising anticancer activity in independent series, with IC50 values against MCF-7 as low as 2.71 μM for optimized acrylamide hybrids and EGFR-TK inhibition at sub-micromolar concentrations (0.22 μM) [1]. CAS 851979-80-1 represents a structurally distinct hybridization of this pharmacophore with a 6-methoxybenzothiazole moiety, a combination that may yield a novel anticancer profile. A research group investigating multi-target anticancer agents or seeking to exploit the reported synergy between quinoline and benzothiazole motifs may include CAS 851979-80-1 in a pilot cytotoxicity screen (e.g., NCI-60 panel or a focused panel of breast, colon, liver, and cervical carcinoma cell lines) alongside the parent hydrazide (CAS 39072-28-1) and other regioisomers. The compound's procurement in 95% purity from specialized chemical suppliers supports such in vitro screening without the need for in-house synthesis.

Computational Chemistry and Molecular Docking Studies for Target Deconvolution

In the absence of experimental bioactivity data, CAS 851979-80-1 presents an opportunity for computational target prediction and molecular docking studies. Its well-defined 3D structure (SMILES available [1]) allows for virtual screening against the ALPK1 ATP-binding pocket (PDB structures of the ALPK1 kinase domain are available) , as well as broader target fishing against the ChEMBL or DrugBank target space. The 6-methoxy group can be systematically varied in silico to generate a virtual library of analogs for pharmacophore modeling. Such computational studies may guide prioritization of CAS 851979-80-1 for subsequent in vitro testing and reduce the risk of unproductive procurement. This scenario is particularly relevant for academic groups with strong computational infrastructure but limited wet-lab screening capacity.

Quote Request

Request a Quote for N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.